molecular formula C12H18O2 B7907515 1-(2-Isopropoxyphenyl)propan-2-ol

1-(2-Isopropoxyphenyl)propan-2-ol

Cat. No.: B7907515
M. Wt: 194.27 g/mol
InChI Key: OBYFDIBXMYEEBE-UHFFFAOYSA-N
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Description

1-(2-Isopropoxyphenyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a phenyl ring substituted with an isopropoxy group and a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isopropoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-isopropoxyphenylmagnesium bromide with propanal in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps such as solvent extraction and chromatographic purification to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 1-(2-Isopropoxyphenyl)propan-2-one.

    Reduction: 1-(2-Isopropoxyphenyl)propane.

    Substitution: 1-(2-Substituted phenyl)propan-2-ol.

Scientific Research Applications

1-(2-Isopropoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The isopropoxy group may also interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)propan-2-ol
  • 1-(2-Ethoxyphenyl)propan-2-ol
  • 1-(2-Butoxyphenyl)propan-2-ol

Comparison: 1-(2-Isopropoxyphenyl)propan-2-ol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it more hydrophobic compared to its methoxy and ethoxy analogs, potentially affecting its solubility and reactivity. The butoxy analog, on the other hand, may exhibit different steric hindrance, influencing its interactions with biological targets.

Properties

IUPAC Name

1-(2-propan-2-yloxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)14-12-7-5-4-6-11(12)8-10(3)13/h4-7,9-10,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYFDIBXMYEEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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